molecular formula C12H18O B14664929 2-Cyclohexen-1-one, 3-(4-methyl-3-pentenyl)- CAS No. 51577-40-3

2-Cyclohexen-1-one, 3-(4-methyl-3-pentenyl)-

Cat. No.: B14664929
CAS No.: 51577-40-3
M. Wt: 178.27 g/mol
InChI Key: GSEFYRQPURRTNA-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 3-(4-methyl-3-pentenyl)- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by a cyclohexene ring with a ketone functional group and a 4-methyl-3-pentenyl substituent. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 3-(4-methyl-3-pentenyl)- can be achieved through several methods. One common approach involves the acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative. Another method includes the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid. Additionally, cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid is also a viable route .

Industrial Production Methods

Industrial production of this compound typically involves catalytic oxidation processes. For example, the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts is a common method. This process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 3-(4-methyl-3-pentenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and substituted cyclohexenones. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

2-Cyclohexen-1-one, 3-(4-methyl-3-pentenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 3-(4-methyl-3-pentenyl)- involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of new bonds and the modification of molecular structures. The specific pathways and targets depend on the context of its use and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexen-1-one, 3-(4-methyl-3-pentenyl)- is unique due to its specific substituent, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

51577-40-3

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3-(4-methylpent-3-enyl)cyclohex-2-en-1-one

InChI

InChI=1S/C12H18O/c1-10(2)5-3-6-11-7-4-8-12(13)9-11/h5,9H,3-4,6-8H2,1-2H3

InChI Key

GSEFYRQPURRTNA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=CC(=O)CCC1)C

Origin of Product

United States

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